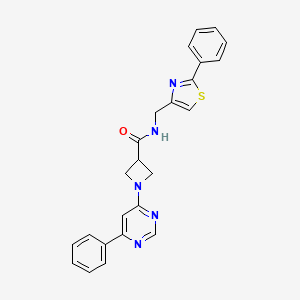

![molecular formula C15H17N3O4 B2967729 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide CAS No. 1775476-49-7](/img/structure/B2967729.png)

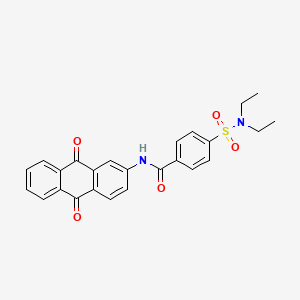

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide” is a compound that belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The process starts with the preparation of tert-butyl {3-dec-8-yl}carbamate (5) from a mixture of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate and anhydrous potassium . The final product is a white solid with a melting point of 178°C .Molecular Structure Analysis

The molecular formula of this compound is C15H16FN3O4 . It has a total of 28 bonds, including 16 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aldehyde (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 ether (aliphatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an amide bond . The compounds having an amide bond showed a moderate protective effect on MES induced seizures compared to sulfonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.304 Da . It is a white solid with a melting point of 178°C .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Antihypertensive Activity : A study on the synthesis of a series of compounds structurally related to "2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide" showcased their potential as antihypertensive agents. The research emphasized the design of compounds aimed at acting as mixed alpha- and beta-adrenergic receptor blockers. Although certain compounds demonstrated blood pressure-lowering effects, the anticipated beta-adrenergic blocking activity was not observed. This study indicates the compound's role in exploring new antihypertensive therapies (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects : Another research focus was on the neuroprotective and antiamnesic effects of derivatives related to the mentioned compound. These compounds showed significant protection against brain edema and memory deficits caused by toxic agents, suggesting a promising avenue for treating cognitive disorders and brain injuries (Tóth et al., 1997).

Gabapentin-base Synthesis for Biologically Active Compounds : A study demonstrated the utility of an intermolecular Ugi reaction involving gabapentin with compounds similar to "2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide" for the synthesis of novel biologically active compounds. This research is significant for its implications in drug development and understanding of molecular interactions affecting biological activity (Amirani Poor et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-12(16-11-4-2-1-3-5-11)10-18-13(20)15(17-14(18)21)6-8-22-9-7-15/h1-5H,6-10H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYDUZXMHOHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)

![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2967660.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2967661.png)

![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)